molecular formula C10H11F3O B13511416 [3-Ethyl-5-(trifluoromethyl)phenyl]methanol

[3-Ethyl-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B13511416
M. Wt: 204.19 g/mol
InChI Key: OWBDEPCSUYNFAP-UHFFFAOYSA-N
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Description

[3-Ethyl-5-(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Ethyl-5-(trifluoromethyl)phenyl]methanol typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-Ethyl-5-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

[3-Ethyl-5-(trifluoromethyl)phenyl]methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [3-Ethyl-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-Ethyl-5-(trifluoromethyl)phenyl]methanol is unique due to the presence of both an ethyl group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

[3-ethyl-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C10H11F3O/c1-2-7-3-8(6-14)5-9(4-7)10(11,12)13/h3-5,14H,2,6H2,1H3

InChI Key

OWBDEPCSUYNFAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(F)(F)F)CO

Origin of Product

United States

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